molecular formula C23H23N3O5 B2763981 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 898508-76-4

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2763981
CAS No.: 898508-76-4
M. Wt: 421.453
InChI Key: KIGSNYMPUMKCLD-UHFFFAOYSA-N
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Description

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
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Biological Activity

The compound (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis, structure-activity relationships, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique combination of isoxazole and benzo-dioxin moieties, which are known to impart diverse biological activities. The molecular formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3} with a molecular weight of approximately 312.36 g/mol. The presence of multiple functional groups enhances its reactivity and potential for interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring and the introduction of the piperazine moiety. Key steps may include:

  • Formation of the isoxazole ring via cyclization reactions.
  • Alkylation or acylation to attach the piperazine group.
  • Purification through crystallization or chromatography.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Notably, it has been investigated for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies on related derivatives have shown IC50 values ranging from 5.8 µM to 12 µM against various cancer cell lines, suggesting that structural modifications can enhance potency .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound NameStructure FeaturesBiological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-5-phenylisoxazole-3-carboxamideIsoxazole with dioxinPotential anti-cancer properties
5-(2,3-Dihydrobenzo[b][1,4]dioxin)carboxylic acidLacks isoxazolePossible anti-inflammatory effects
5-(Phenylisoxazole) derivativesSimilar phenyl and isoxazole componentsVaried activities including antimicrobial

Case Studies

  • Neuroprotective Effects : In a study evaluating neuroprotective properties, derivatives of the compound demonstrated a significant reduction in oxidative stress markers in neuronal cell cultures .
  • Anticancer Activity : Another study focused on the cytotoxic effects against HeLa cells showed that modifications in the piperazine moiety led to enhanced selectivity towards cancer cells while sparing normal cells .

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-28-18-5-3-17(4-6-18)25-8-10-26(11-9-25)23(27)19-15-21(31-24-19)16-2-7-20-22(14-16)30-13-12-29-20/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGSNYMPUMKCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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